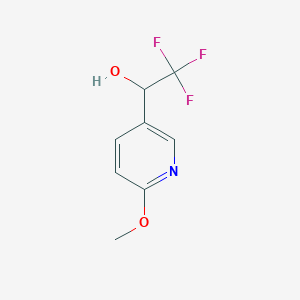
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1226507-29-4 . It has a molecular weight of 207.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol . It is typically stored at 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Organic Synthesis and Material Science
Research on fluoroalkylation reactions in aqueous media emphasizes the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Fluoroalkylation enhances the physical, chemical, or biological properties of molecules, highlighting the potential of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in developing new materials and chemicals with improved performance. The exploration of green chemistry approaches for fluoroalkylation suggests environmental benefits and efficiency in synthesis processes (Hai‐Xia Song et al., 2018).
Environmental Studies
Microbial degradation of polyfluoroalkyl chemicals has been extensively reviewed, pointing to the environmental persistence and potential bioaccumulative nature of fluorinated compounds. While the specific compound is not addressed, the research underscores the need for understanding the environmental fate and degradation pathways of such compounds to assess their impact and manage their use responsibly (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmacology and Biochemical Research
The use of mu-opioid receptor biased agonists to reduce adverse effects in pain management provides an insight into how specific chemical functionalities influence receptor interactions and downstream signaling pathways. Although not directly related, the principles of selective pathway activation may apply to research involving 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in the context of developing targeted therapeutic agents with minimized side effects (I. Urits et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHREJWJXJDYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


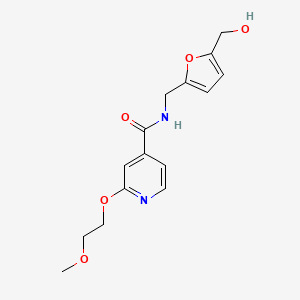
![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)
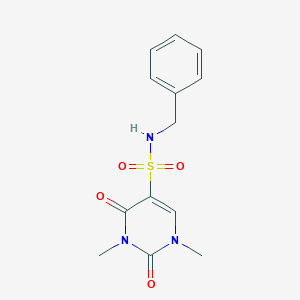
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
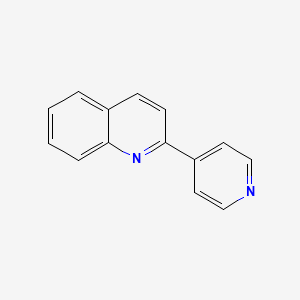
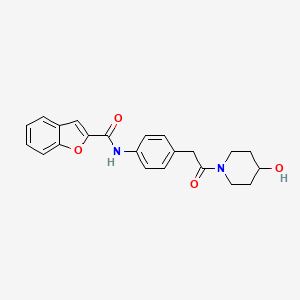

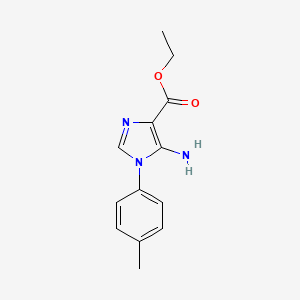
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
